![molecular formula C12H13ClN4 B13118355 3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)
3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: is a heterocyclic compound with the following chemical formula: C11H11ClN4. It belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines, which exhibit interesting biological activities . This compound features a fused triazolopyrazine ring system and a chlorobenzyl substituent.
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve cyclization reactions. One common approach is the condensation of appropriate precursors under specific conditions. detailed synthetic procedures are proprietary and may vary depending on the specific research or industrial context.
Industrial Production:: Industrial-scale production methods are typically confidential due to commercial interests. researchers have explored various synthetic pathways to access [1,2,4]triazolo[4,3-a]pyrazines, including this compound.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the compound’s functional groups.
Substitution: Substitution reactions may occur at the chlorobenzyl moiety.
Cyclization: Intramolecular cyclization reactions are essential for forming the triazolopyrazine ring.
Cyclization: Cyclization reactions often involve Lewis acids or bases as catalysts.
Substitution: Chlorine substitution can be achieved using nucleophilic aromatic substitution conditions.
Major Products:: The major product is the target compound itself, 3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.
Aplicaciones Científicas De Investigación
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.
Materials Science: Its unique ring system may find applications in materials design.
Biological Activity: Investigating its effects on cellular processes and receptors.
Drug Discovery: Screening for potential therapeutic applications.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Pesticides and herbicides.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, researchers often compare this compound with related heterocyclic structures to understand its uniqueness and potential advantages.
Remember that this overview provides a general understanding, and specific details may vary based on ongoing research and proprietary knowledge
Propiedades
Fórmula molecular |
C12H13ClN4 |
|---|---|
Peso molecular |
248.71 g/mol |
Nombre IUPAC |
3-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H13ClN4/c13-10-3-1-2-9(6-10)7-11-15-16-12-8-14-4-5-17(11)12/h1-3,6,14H,4-5,7-8H2 |
Clave InChI |
QKFNDNBJDUUEKB-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=NN=C2CC3=CC(=CC=C3)Cl)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
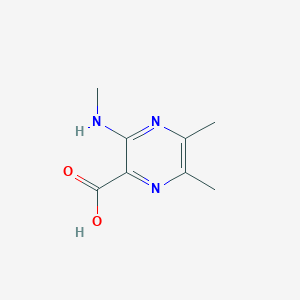
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)


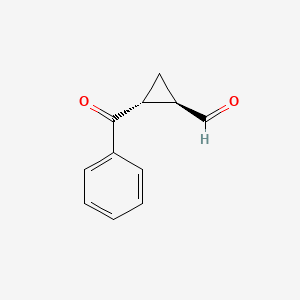

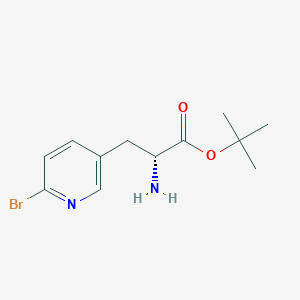
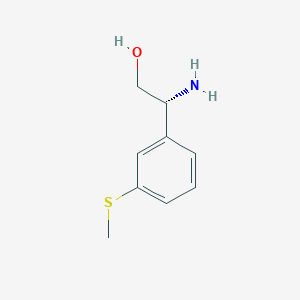
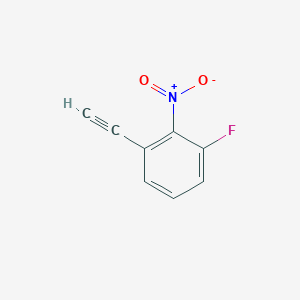

![4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)


